CPPHA is a synthetic compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 [, , , ]. Allosteric modulators bind to a site distinct from the orthosteric site (where the endogenous ligand binds) and alter the receptor's conformation, thereby influencing its signaling properties.
CPPHA exerts its effects by acting as a positive allosteric modulator of mGluR1 and mGluR5 []. It binds to a novel allosteric site on these receptors, distinct from the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) [, ]. Binding of CPPHA to this site potentiates the receptor's response to glutamate, the endogenous ligand [, ].
CPPHA's mechanism is further supported by mutagenesis studies, where specific mutations in mGluR1 and mGluR5 abolished its potentiating effects without affecting the activity of other known PAMs [, ]. This confirms that CPPHA acts through a unique binding site and mechanism compared to other allosteric modulators.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9